N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with a unique structure that combines an indole ring, a benzhydryl group, and a diethylamino moiety
Properties
IUPAC Name |
N-benzhydryl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-31(4-2)26(33)20-32-19-24(23-17-11-12-18-25(23)32)28(34)29(35)30-27(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-19,27H,3-4,20H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLWTFBRYXNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the benzhydryl group and the diethylamino moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl and diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-2-chloroacetamide
- N-benzhydryl-2,4-dichlorobenzamide
- N-benzhydryl-2-bromoacetamide
Uniqueness
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of an indole ring with a benzhydryl and diethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Chemical Structure
The compound can be characterized by its unique structure, which includes an indole moiety and a diethylamino group, contributing to its biological properties. The molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in disease pathways. Specifically, the indole structure is known for its role in modulating serotonin receptors, which may have implications in treating mood disorders and other neurological conditions.
Antiviral Activity
A study highlighted the effectiveness of related compounds as inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. Although specific data on this compound is limited, its structural analogs demonstrated promising antiviral activity with IC50 values ranging from 1.11 to 7.50 μM against viral replication .
Anticancer Properties
Another area of interest is the compound's potential anticancer activity. Related indole derivatives have shown efficacy against various cancer cell lines. For instance, compounds featuring similar structural motifs displayed significant tumor growth inhibition in xenograft models, indicating that N-benzhydryl derivatives could also possess similar properties .
Case Study 1: SARS-CoV-2 Inhibition
In a recent study, a series of N-benzyl-acetamides were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 RdRp. The findings suggested that modifications to the benzyl group enhanced antiviral potency, which could be relevant for optimizing N-benzhydryl derivatives .
Case Study 2: Cancer Cell Line Testing
Research involving indole-based compounds demonstrated substantial cytotoxicity against ovarian cancer cell lines. The compounds were tested at varying concentrations, showing dose-dependent responses with significant inhibition rates at higher doses (up to 100% tumor growth suppression) in vivo .
Data Tables
Q & A
Q. What are the recommended methods for synthesizing N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, including indole functionalization, alkylation, and amide coupling. A common approach is:
- Step 1 : Introduce the diethylamino-2-oxoethyl group to the indole nitrogen via alkylation using a halogenated precursor (e.g., chloroacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Couple the modified indole core with benzhydryl-oxoacetamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for steric control) and temperature (e.g., 0–40°C) to minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions on the indole ring and acetamide backbone. Key signals include indole NH (~10–12 ppm) and diethylamino protons (~1.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to benzhydryl and diethylamino groups .
- FTIR : Identify carbonyl stretches (1650–1750 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
**How should researchers design initial biological activity screens for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
